molecular formula C7H7BF3NO3 B1529859 (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid CAS No. 1429874-11-2

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B1529859
CAS No.: 1429874-11-2
M. Wt: 220.94 g/mol
InChI Key: RBIFHAWLTLCJFB-UHFFFAOYSA-N
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Description

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H7BF3NO3. It is a boronic acid derivative that contains a pyridine ring substituted with a methoxy group and a trifluoromethyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.

Mechanism of Action

Target of Action

The primary target of the compound (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The this compound affects the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the production of various organoboron reagents, which have been tailored for application under specific SM coupling conditions .

Pharmacokinetics

It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its role in the SM coupling reaction . By participating in this reaction, the compound facilitates the formation of carbon–carbon bonds, contributing to the synthesis of a variety of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be stable and environmentally benign , suggesting that it may be resistant to degradation in various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-methoxy-6-(trifluoromethyl)pyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or substituted alkene products.

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

    Substitution: The methoxy and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Chemistry

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. It is also used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal chemistry, this compound is used in the development of pharmaceuticals and agrochemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of biologically active molecules.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    (4-Methoxyphenyl)boronic Acid: Contains a methoxy group but lacks the trifluoromethyl group.

    (2-Trifluoromethylphenyl)boronic Acid: Contains a trifluoromethyl group but lacks the methoxy group.

Uniqueness

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of both methoxy and trifluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO3/c1-15-6-4(8(13)14)2-3-5(12-6)7(9,10)11/h2-3,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIFHAWLTLCJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C(F)(F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429874-11-2
Record name [2-methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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